2,3-Dimethylpiperidine hydrochloride
Overview
Description
2,3-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a member of the piperidines class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines has been widespread, and more than 7000 piperidine-related papers were published during the last five years .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI key for this compound is BXFKQBZPFQBCCO-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular weight of this compound is 149.66 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of zero and a topological polar surface area of 12 Ų .Scientific Research Applications
Scientific Applications of Piperidine Derivatives
Piperidine derivatives have been explored for their diverse pharmacological properties, including anxiolytic-like activities and potential therapeutic applications in mood disorders. For instance, a novel N-cycloalkyl-N-benzoylpiperazine derivative showed significant anxiolytic-like activity in vivo, mediated by the opioid system, suggesting that piperidine structures can be promising lead structures for the development of anxiolytic drugs (Strub et al., 2016).
Exploration of Piperidine Compounds in Disease Treatment
Research on dimethyl fumarate, a fumaric acid ester with a piperidine structure, has elucidated its anti-inflammatory and immune-modulatory effects, which are beneficial in the treatment of psoriasis. The molecular mechanisms involve modulation of cellular signaling proteins, demonstrating the therapeutic potential of piperidine derivatives in inflammatory diseases (Brück et al., 2018).
Environmental and Analytical Applications
The study of dimethyl sulfoxide (DMSO), although not a piperidine derivative, provides insights into the use of related solvents in scientific research. DMSO is known for its ability to enhance the penetration of other substances across biological membranes and its role in various therapeutic and toxic effects. Its properties are considered particularly important for therapeutic applications and highlight the relevance of understanding the chemical behavior of similar compounds (Brayton, 1986).
Mechanism of Action
The mechanism of action of piperidine derivatives in biological systems is complex and varies depending on the specific derivative and its interactions with biological targets . For example, some piperidine derivatives block the reuptake of neurotransmitters, increasing their concentration in the synaptic cleft .
Future Directions
Piperidines, including 2,3-Dimethylpiperidine hydrochloride, have significant potential for future research and development in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of novel synthesis methods and the discovery of new biological applications for piperidines are promising areas for future research .
Properties
IUPAC Name |
2,3-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZGGHXYWFHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087730-30-0 | |
Record name | Piperidine, 2,3-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087730-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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